molecular formula C19H17NO2 B2758615 8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine CAS No. 146830-15-1

8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine

Cat. No. B2758615
CAS RN: 146830-15-1
M. Wt: 291.35
InChI Key: NZRKXRHZPFSDLL-UHFFFAOYSA-N
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Description

8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

The synthesis of acridine derivatives has been a topic of interest due to their potential therapeutic applications . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .


Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

The chemical reactions of acridine derivatives primarily involve DNA intercalation, which is fueled by charge transfer and π-stacking interactions . This intercalation sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . They are known for their rigid structure, planarity, high thermal stability, and ability to donate electrons .

Safety And Hazards

While acridine derivatives have shown promise as therapeutic agents, their clinical application is often limited or even excluded due to side effects . Therefore, it’s important to consider these potential hazards when developing new acridine-based drugs.

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Future research may focus on the development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials .

properties

IUPAC Name

8,11-dimethoxy-5,6-dihydrobenzo[c]acridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-16-9-10-17(22-2)19-15(16)11-13-8-7-12-5-3-4-6-14(12)18(13)20-19/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRKXRHZPFSDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCC4=CC=CC=C4C3=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,11-Dimethoxy-5,6-dihydrobenzo[c]acridine

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